Cas no 7160-05-6 (N-(4-chlorophenyl)-2-methylpropanamide)
N-(4-chlorophenyl)-2-methylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorophenyl)-2-methylpropanamide
- SureCN5227347; propanamide, n-(4-chlorophenyl)-2-methyl-; AC1L5EBQ; isobutyric acid-(4-chloro-anilide); Bionet2_000750; 4'-chloro-2-methylpropananilide; Isobuttersaeure-(4-chlor-anilid); Isopropyl-N-4-chlorphenylcarbamat; N-(4-chlorophenyl)-2-methyl-propanamide; AC1Q3OGY; NSC15663; p-chloroisobutyranilide; CTK2I0254; ST023327; N-(4-chlorophenyl)-2,2-dimethylacetamide;
- Bionet2_000750
- NSC15663
- Isobutyramide, N-(4-chlorophenyl)-
- N-(4-chlorophenyl)-2-methyl-propanamide
- 7160-05-6
- AO-548/41714177
- Z28161744
- N-(4-chlorophenyl)isobutyramide
- HMS1366C02
- EN300-396758
- SCHEMBL5227347
- AKOS003855929
- MFCD00243833
- CS-0248363
- GBPHKLAKBDBGGE-UHFFFAOYSA-N
- DTXSID70280135
- 11J-376S
- NSC-15663
- FT-0693879
- DB-308638
-
- MDL: MFCD00243833
- Inchi: 1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
- InChI Key: GBPHKLAKBDBGGE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C(C)C)=O
Computed Properties
- Exact Mass: 197.06086
- Monoisotopic Mass: 197.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.177
- Boiling Point: 347.1°C at 760 mmHg
- Flash Point: 163.7°C
- Refractive Index: 1.564
- PSA: 29.1
- LogP: 3.00750
N-(4-chlorophenyl)-2-methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB340381-100 mg |
N-(4-Chlorophenyl)-2-methylpropanamide; . |
7160-05-6 | 100mg |
€208.80 | 2023-06-21 | ||
| Enamine | EN300-396758-0.1g |
N-(4-chlorophenyl)-2-methylpropanamide |
7160-05-6 | 95.0% | 0.1g |
$62.0 | 2025-03-21 | |
| Enamine | EN300-396758-0.25g |
N-(4-chlorophenyl)-2-methylpropanamide |
7160-05-6 | 95.0% | 0.25g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-396758-0.5g |
N-(4-chlorophenyl)-2-methylpropanamide |
7160-05-6 | 95.0% | 0.5g |
$164.0 | 2025-03-21 | |
| Enamine | EN300-396758-1.0g |
N-(4-chlorophenyl)-2-methylpropanamide |
7160-05-6 | 95.0% | 1.0g |
$241.0 | 2025-03-21 | |
| Enamine | EN300-396758-2.5g |
N-(4-chlorophenyl)-2-methylpropanamide |
7160-05-6 | 95.0% | 2.5g |
$474.0 | 2025-03-21 | |
| Enamine | EN300-396758-5.0g |
N-(4-chlorophenyl)-2-methylpropanamide |
7160-05-6 | 95.0% | 5.0g |
$701.0 | 2025-03-21 | |
| Enamine | EN300-396758-10.0g |
N-(4-chlorophenyl)-2-methylpropanamide |
7160-05-6 | 95.0% | 10.0g |
$1040.0 | 2025-03-21 | |
| abcr | AB340381-100mg |
N-(4-Chlorophenyl)-2-methylpropanamide; . |
7160-05-6 | 100mg |
€283.50 | 2025-03-19 | ||
| Enamine | EN300-396758-0.05g |
N-(4-chlorophenyl)-2-methylpropanamide |
7160-05-6 | 95.0% | 0.05g |
$39.0 | 2025-03-21 |
N-(4-chlorophenyl)-2-methylpropanamide Suppliers
N-(4-chlorophenyl)-2-methylpropanamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on N-(4-chlorophenyl)-2-methylpropanamide
Recent Advances in the Study of N-(4-chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6) in Chemical Biology and Pharmaceutical Research
N-(4-chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This compound, characterized by its chlorophenyl and methylpropanamide moieties, has been investigated for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. Recent studies have explored its synthesis, structural optimization, and biological activity, providing valuable insights for drug development and chemical biology applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a potential inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism. The research demonstrated that N-(4-chlorophenyl)-2-methylpropanamide exhibits selective inhibition of CYP3A4, a key enzyme involved in the metabolism of numerous pharmaceuticals. This finding suggests its potential utility in drug-drug interaction studies and as a tool compound for probing CYP3A4-related metabolic pathways. The study employed molecular docking simulations and in vitro assays to elucidate the binding interactions between the compound and the enzyme's active site.
In the field of agrochemical research, a 2024 investigation reported in Pest Management Science explored the herbicidal activity of N-(4-chlorophenyl)-2-methylpropanamide derivatives. The study synthesized a series of analogs and evaluated their efficacy against common weed species. Results indicated that certain structural modifications, particularly at the methylpropanamide moiety, significantly enhanced herbicidal activity while maintaining selectivity for target plants. This research opens new avenues for the development of environmentally friendly herbicides with improved target specificity.
Recent advancements in synthetic methodology have also been reported for N-(4-chlorophenyl)-2-methylpropanamide. A 2023 paper in Organic Process Research & Development described a novel, scalable synthesis route that improves yield and reduces environmental impact compared to traditional methods. The new approach utilizes green chemistry principles, including solvent-free conditions and catalytic processes, making it more sustainable for industrial-scale production. This development is particularly relevant given the growing demand for efficient and eco-friendly synthetic routes in pharmaceutical manufacturing.
Pharmacokinetic studies of N-(4-chlorophenyl)-2-methylpropanamide have provided important insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Research published in Xenobiotica in 2024 employed advanced LC-MS/MS techniques to characterize the compound's metabolic fate in various biological matrices. The study identified several phase I and phase II metabolites, providing a comprehensive understanding of its biotransformation pathways. These findings are crucial for assessing the compound's potential as a drug candidate or biochemical probe.
Structural-activity relationship (SAR) studies have been instrumental in optimizing the biological profile of N-(4-chlorophenyl)-2-methylpropanamide. Recent computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, have helped identify key structural features responsible for its biological activity. These in silico methods, combined with experimental validation, have accelerated the discovery of more potent analogs with improved pharmacological properties.
In conclusion, recent research on N-(4-chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6) demonstrates its versatility and potential across multiple applications in chemical biology and pharmaceutical sciences. From its role as an enzyme inhibitor to its herbicidal activity and improved synthetic accessibility, this compound continues to be a valuable subject of investigation. Future research directions may focus on further optimizing its biological activity, exploring novel therapeutic applications, and developing more sustainable production methods to meet the growing needs of both pharmaceutical and agrochemical industries.
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